molecular formula C9H8N2OS2 B1480261 6-(thiophen-3-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 2098122-73-5

6-(thiophen-3-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No. B1480261
CAS RN: 2098122-73-5
M. Wt: 224.3 g/mol
InChI Key: MZYWASCRMFJUKU-UHFFFAOYSA-N
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Description

6-(Thiophen-3-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, or 6-TPM-THP, is an important organic compound that has been studied extensively in recent years due to its potential applications in scientific research. This compound has been found to possess a variety of unique properties, including its ability to act as a ligand for various metals, its ability to act as a catalyst in certain reactions, and its ability to interact with various biological molecules.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Thiophene derivatives, including compounds structurally related to 6-(thiophen-3-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, have been synthesized and evaluated for their antimicrobial properties. The structural elucidation of these compounds and their antimicrobial evaluation reveal that some derivatives exhibit moderate activities against various microbes. This research highlights the potential of such compounds in developing new antimicrobial agents (Gomha, Mohamed, Zaki, Ewies, Elroby, 2018).

Anticancer and Antimicrobial Studies

Further studies have explored the anticancer and antimicrobial applications of thiophene derivatives. Manganese complexes of pyrano[2,3-d]pyrimidine derivatives, which share a core structure with the compound of interest, have shown promising anticancer activity against breast and colon cancer cell lines, along with notable antibacterial and antifungal properties (El-Shwiniy, Shehab, Zordok, 2020).

Synthesis Techniques and Applications

The synthesis of thiophene derivatives is crucial for their applications in scientific research. Efficient synthetic techniques have been developed for creating derivatives that include the thiophene moiety, showcasing their potential in various scientific applications, including the development of inhibitors for enzymes and receptors critical in disease pathways (Liang-ce, Zha, Xia, Ji, Zhang, Cai, 2016).

Corrosion Inhibition Studies

Derivatives of thiophene and pyrimidin-4(1H)-one have also been studied for their corrosion inhibition properties. These studies indicate the potential of thiophene derivatives in protecting metals against corrosion, thus extending their applications to materials science and engineering (Singh, Singh, Quraishi, 2016).

Antitumor Activity

Research into thiophene derivatives has also uncovered their potential in antitumor activity. Studies on thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives show that many of these compounds exhibit potent anticancer activity against various human cancer cell lines, suggesting their value in the development of new cancer therapies (Hafez, El-Gazzar, 2017).

properties

IUPAC Name

2-sulfanylidene-6-(thiophen-3-ylmethyl)-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS2/c12-8-4-7(10-9(13)11-8)3-6-1-2-14-5-6/h1-2,4-5H,3H2,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYWASCRMFJUKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC2=CC(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(thiophen-3-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
6-(thiophen-3-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 3
6-(thiophen-3-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 4
6-(thiophen-3-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 5
6-(thiophen-3-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 6
6-(thiophen-3-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

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